[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Overview
Description
This compound is a member of flavonoids and a glycoside . It has a molecular formula of C28H28O14 and a molecular weight of 588.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple hydroxy groups and a chromen ring. The IUPAC name is [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 588.5 g/mol . It has 9 hydrogen bond donors and 14 hydrogen bond acceptors . Its XLogP3-AA is 1.4 .Scientific Research Applications
Stereoselective Synthesis
- Stereoselective Synthesis and Total Asymmetric Synthesis: This compound is used in stereoselective synthesis, specifically for creating 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentol derivatives and 2,6-anhydrohepturonic acid derivatives. These derivatives are suitable for constructing C,C-linked trisaccharides, highlighting its role in complex molecular synthesis (Gerber & Vogel, 2001).
Antioxidant Properties
- Novel Antioxidant Agents: Molecular combinations of antioxidants, including derivatives of this compound, have shown potential as radical scavengers and possess potent antioxidant effects. These findings suggest its utility in therapeutic applications for conditions involving free radical damage (Manfredini et al., 2000).
Solubility Studies
- Solubility Research: Research on the solubilities of various compounds, including this one, in ethanol-water solutions has been conducted. Understanding its solubility properties is essential for its application in pharmaceutical and chemical industries (Zhang et al., 2012).
Cytotoxicity and Biological Activity
- Synthesis and Biological Activity: This compound has been synthesized and studied for its cytotoxicity toward various cancer cell lines. The findings of these studies contribute to the potential development of new cancer therapies (Meilert et al., 2004).
Heterocyclic Building Blocks
- Designer Substrates in Syntheses: It serves as a precursor in the syntheses of important heterocyclic scaffolds, demonstrating its versatility in synthetic organic chemistry (Pandey et al., 2012).
Crystallography and Molecular Structure
- Crystal Structure Analysis: Studies on the crystal structure of this compound and related derivatives enhance our understanding of its molecular geometry and potential applications in material science (Yang et al., 2008).
Pharmacokinetics and Drug Design
- Pharmacokinetic Studies: This compound has been utilized in the development of novel therapeutic agents, particularly in the field of pharmacokinetics and drug design (Jia et al., 2016).
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3/t15-,17-,19+,20-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKENCGNASJPQNR-LNNZMUSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701341626 | |
Record name | Kaempferol 3-O-acetyl-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701341626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6''-O-Acetylastragalin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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